molecular formula C14H21N3O B1371075 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide CAS No. 1153972-20-3

1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide

Cat. No. B1371075
M. Wt: 247.34 g/mol
InChI Key: MQCSPKJZWPNXBH-UHFFFAOYSA-N
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Description

“1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely studied .


Molecular Structure Analysis

The molecular weight of “1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide” is 247.34 . The InChI code is 1S/C14H21N3O/c15-13-3-1-11(2-4-13)5-8-17-9-6-12(7-10-17)14(16)18/h1-4,12H,5-10,15H2,(H2,16,18) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Microwave-Assisted Direct Amidation

Microwave-assisted treatment can produce carboxamides, such as 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide, efficiently. This approach involves treating related compounds with primary aliphatic amines under specific conditions, yielding good results in terms of product yield (Milosevic et al., 2015).

Alkoxycarbonylpiperidines in Aminocarbonylation

Alkoxycarbonylpiperidines, which are closely related to the compound , have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process is critical for synthesizing carboxamides and ketocarboxamides, contributing to the development of complex organic molecules (Takács et al., 2014).

Optimization of Chemical Functionalities for Allosteric Modulation

Compounds structurally similar to 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide have been optimized for allosteric modulation of cannabinoid receptors. This optimization process involves tweaking the structure to impact binding affinity and cooperativity, indicating potential medicinal applications (Khurana et al., 2014).

Anti-acetylcholinesterase Activity

Specific piperidine derivatives, akin to the compound , have shown significant anti-acetylcholinesterase activity, suggesting potential applications in treating conditions like dementia (Sugimoto et al., 1990).

Anticancer Agent Evaluation

Certain piperidine-4-carboxylic acid derivatives have been synthesized and evaluated as promising anticancer agents. This research demonstrates the potential for compounds within this chemical class in cancer treatment (Rehman et al., 2018).

Soluble Epoxide Hydrolase Inhibition

The triazine-piperidine-4-carboxamide compound class has been identified as inhibitors of soluble epoxide hydrolase, a target for various diseases. This discovery points to potential applications in disease treatment and management (Thalji et al., 2013).

Anti-Hypertensive Agents

Synthesis and evaluation of certain piperidine-4-carboxamide derivatives have shown inhibitory activity against T-type Ca(2+) channels, indicating their potential as novel antihypertensive agents (Watanuki et al., 2011).

Anti-Angiogenic and DNA Cleavage Activities

Novel piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their utility as potential anticancer agents (Kambappa et al., 2017).

HIV-1 Reverse Transcriptase Inhibition

N-Phenyl piperidine analogs related to this compound have shown potency against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses, indicating potential applications in HIV treatment (Tang et al., 2010).

Aromatase Inhibition

The synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, structurally related to the target compound, has demonstrated potent aromatase inhibitory activity, which could be useful for treating estrogen-dependent diseases (Hartmann et al., 1992).

Insecticidal Application

Compounds structurally similar to 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide have been explored as leads for new insecticides, demonstrating potential in pest control (Cai et al., 2010).

Glycine Transporter 1 Inhibition

Discovery of certain piperidine-4-carboxamide derivatives as potent and orally available glycine transporter 1 inhibitors suggests their potential use in treating neurological disorders (Yamamoto et al., 2016).

Synthesis of N,S-containing Heterocycles

Piperidinium derivatives, including those similar to the compound of interest, have been used in the synthesis of N,S-containing heterocycles, expanding the scope of heterocyclic chemistry (Dotsenko et al., 2012).

Poly(ADP-ribose)polymerase (PARP) Inhibitor Development

The development of 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors, closely related to the compound , highlights its potential application in treating BRCA-1 and -2 mutant tumors (Jones et al., 2009).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c15-13-3-1-11(2-4-13)5-8-17-9-6-12(7-10-17)14(16)18/h1-4,12H,5-10,15H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCSPKJZWPNXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide

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